1-Fluoro-4-iodo-2-isopropoxybenzene

Description

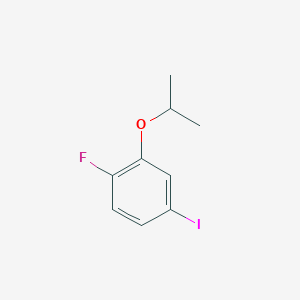

1-Fluoro-4-iodo-2-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 4), and an isopropoxy group (position 2). Its molecular formula is C₉H₁₀FIO, with a molar mass of 280.08 g/mol. This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing halogens (F, I) and the electron-donating isopropoxy group.

Properties

Molecular Formula |

C9H10FIO |

|---|---|

Molecular Weight |

280.08 g/mol |

IUPAC Name |

1-fluoro-4-iodo-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H10FIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |

InChI Key |

QXXXMTLWPXSXMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)I)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-4-iodo-2-isopropoxybenzene typically involves organic synthesis techniques. One common method is electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluorine, iodine, and isopropoxy groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound. Specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Fluoro-4-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or iodine atoms on the benzene ring.

Oxidation and Reduction: The isopropoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodo-2-isopropoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.

Comparison with Similar Compounds

Below is a detailed analysis of structurally analogous compounds, focusing on substituent effects, synthesis conditions, and physicochemical properties.

Substituent Effects and Structural Analogues

Key Observations :

Halogen Effects: The iodine atom in 1-Iodo-4-fluorobenzene (C₆H₄FI) enhances polarizability and reactivity in cross-coupling reactions compared to non-iodinated analogues . In 1-Fluoro-4-iodo-2-nitrobenzene, the nitro group (NO₂) introduces strong electron-withdrawing effects, contrasting with the electron-donating isopropoxy group in the target compound .

1-Fluoro-4-isobutoxybenzene (C₁₀H₁₃FO) has a longer alkyl chain, which may improve lipid solubility but reduce crystallinity compared to isopropoxy derivatives .

Table 2: Reaction Conditions from Literature

Key Findings :

- The solvent ratio (e.g., CH₂Cl₂/MeOH/NH₃) critically impacts reaction efficiency. For example, 1-Iodo-4-fluorobenzene achieves a higher yield (53%) in 15 minutes compared to 1-Iodo-4-chlorobenzene (34% in 30 minutes), likely due to differences in halogen electronegativity and leaving-group ability .

- The absence of reported synthesis data for 1-Fluoro-4-iodo-2-isopropoxybenzene suggests that its preparation may require optimized conditions to accommodate the bulky isopropoxy group.

Physicochemical Properties

Table 3: Property Comparison

| Compound Name | Boiling Point (°C) | Solubility | Stability | |

|---|---|---|---|---|

| 1-Fluoro-4-isopropoxybenzene | Not reported | Lipophilic | Stable at RT | |

| 1-Fluoro-4-isobutoxybenzene | Not reported | Moderate in DCM | Hygroscopic |

Insights :

- The iodine atom in this compound may lower solubility in polar solvents compared to non-iodinated analogues like 1-Fluoro-4-isopropoxybenzene.

- Steric shielding from the isopropoxy group could enhance thermal stability by reducing susceptibility to oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.